molecular formula C20H18BrClN4O B11282794 [5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11282794
M. Wt: 445.7 g/mol
InChI Key: QEIJSKKEHUPSSK-UHFFFAOYSA-N
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Description

[5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a piperazine ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine with an appropriate diketone. The bromophenyl group is then introduced via a bromination reaction. Separately, the piperazine ring is synthesized and chlorinated to introduce the chlorophenyl group. The final step involves coupling the two moieties through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in medicinal applications, it may inhibit or activate specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-chlorophenyl)-1H-pyrazol-3-yl][4-(3-bromophenyl)piperazin-1-yl]methanone
  • [5-(4-fluorophenyl)-1H-pyrazol-3-yl][4-(3-iodophenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, [5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18BrClN4O

Molecular Weight

445.7 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H18BrClN4O/c21-15-6-4-14(5-7-15)18-13-19(24-23-18)20(27)26-10-8-25(9-11-26)17-3-1-2-16(22)12-17/h1-7,12-13H,8-11H2,(H,23,24)

InChI Key

QEIJSKKEHUPSSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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